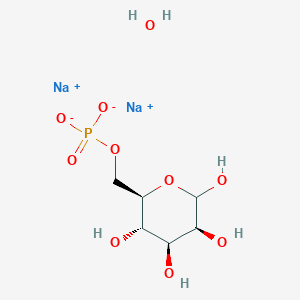

Disodium hydrate D-mannose 6-phosphate

Description

Overview of Hexose (B10828440) Phosphates in Eukaryotic Biology

Hexose phosphates are fundamental intermediates in the central metabolic pathways of eukaryotic organisms. ymdb.ca These molecules, which are six-carbon sugars with an attached phosphate (B84403) group, play critical roles in energy production, biosynthesis, and cellular signaling. ymdb.ca Key metabolic routes such as glycolysis and the pentose (B10789219) phosphate pathway (also known as the hexose monophosphate shunt) are heavily reliant on a series of hexose phosphate intermediates. nih.govnih.gov

Glycolysis, the process of breaking down glucose, involves phosphorylated intermediates like glucose-6-phosphate and fructose-6-phosphate (B1210287) to ultimately generate ATP, the cell's primary energy currency. nih.gov The pentose phosphate pathway, which runs parallel to glycolysis, utilizes glucose-6-phosphate to produce two vital products: NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and ribose-5-phosphate (B1218738), a crucial precursor for the synthesis of nucleotides and nucleic acids like DNA and RNA. nih.govyoutube.comyoutube.com

Hexose phosphates derived from the breakdown of storage polysaccharides or from photosynthesis in plants also serve as carbon skeletons for the synthesis of amino acids, lipids, and other essential biomolecules. wikipedia.org Therefore, these phosphorylated sugars are not merely transient molecules but are central hubs in the metabolic network, directing the flow of carbon and energy to meet the diverse needs of the cell.

Historical Perspectives on D-Mannose 6-Phosphate Discovery and Early Research

The discovery of D-mannose 6-phosphate (M6P) is intrinsically linked to the investigation of a rare and severe lysosomal storage disorder known as I-cell disease (Mucolipidosis II). wikipedia.org In the 1970s, pioneering research by Elizabeth Neufeld and her colleagues sought to understand the molecular basis of this condition. wikipedia.org They observed that the cells of patients with I-cell disease contained large inclusion bodies, which were lysosomes engorged with undigested material. wikipedia.org

Initially, it was hypothesized that the disease resulted from a deficiency of the lysosomal enzymes themselves. wikipedia.org However, further investigation revealed a surprising fact: the necessary lysosomal hydrolases were being synthesized by the patients' cells, but instead of being delivered to the lysosomes, they were being mistakenly secreted into the extracellular space. wikipedia.orgnumberanalytics.com This crucial observation suggested a defect in the cellular "addressing" or targeting system for these enzymes.

Subsequent studies led to the groundbreaking discovery that these mis-targeted enzymes lacked a specific chemical tag. wikipedia.org This molecular marker was identified as mannose 6-phosphate. numberanalytics.comtaylorandfrancis.com It was determined that in healthy individuals, a phosphate group is added to mannose residues on newly synthesized lysosomal enzymes, creating the M6P signal that directs them to their correct destination. taylorandfrancis.com The absence of this M6P tag in I-cell disease patients was traced to a deficiency in the enzyme responsible for the first step of the phosphorylation process, N-acetylglucosamine-1-phosphotransferase. wikipedia.org This work not only elucidated the cause of I-cell disease but also unveiled the M6P-dependent pathway as a fundamental mechanism for protein sorting in eukaryotic cells. tandfonline.com

Significance of D-Mannose 6-Phosphate in Fundamental Biological Processes

The primary and most well-understood role of D-mannose 6-phosphate is its function as a specific targeting signal for newly synthesized soluble lysosomal enzymes. numberanalytics.comwikipedia.org These enzymes, which are powerful hydrolases, must be carefully sequestered within lysosomes to prevent them from damaging other cellular components. byjus.com The M6P pathway ensures their precise delivery. nih.gov

The process begins in the cis-Golgi apparatus, where the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase) recognizes a specific protein signal patch on the surface of the lysosomal hydrolase. wikipedia.orgyoutube.comembopress.org This enzyme then catalyzes the transfer of a GlcNAc-1-phosphate group to one or more mannose residues on the N-linked oligosaccharides of the hydrolase. numberanalytics.comnih.gov In a second step, a phosphodiesterase, known as the "uncovering enzyme," removes the terminal GlcNAc, exposing the M6P recognition marker. nih.govyoutube.com

In the trans-Golgi network, the exposed M6P tag is recognized and bound by transmembrane mannose 6-phosphate receptors (MPRs). wikipedia.orgnih.gov There are two main types of these receptors: a cation-independent receptor (CI-MPR) and a smaller, cation-dependent receptor (CD-MPR). wikipedia.org This binding event segregates the lysosomal enzymes from other proteins destined for secretion or other organelles. taylorandfrancis.com The receptor-ligand complexes are then packaged into clathrin-coated vesicles, which bud off from the trans-Golgi network and are transported to late endosomes. youtube.comglycosmos.org The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the hydrolase from its receptor. wikipedia.org The receptor is then recycled back to the Golgi for another round of transport, while the hydrolase is delivered to its final destination, the lysosome. wikipedia.orgyoutube.com

Beyond this critical targeting role, M6P is also an important metabolite in its own right. It serves as a precursor for various mannosyl glycoconjugates, including the lipid-linked oligosaccharides required for N-linked glycosylation of proteins in the endoplasmic reticulum (ER). nih.govwikipedia.org Interestingly, M6P has also been identified as a signaling molecule in response to cellular stress. Under conditions like ER stress, elevated M6P levels can trigger the destruction of lipid-linked oligosaccharides, potentially as a host defense mechanism to limit the glycosylation of viral proteins during infection. nih.gov

Data Tables

Table 1: Physicochemical Properties of Disodium D-Mannose 6-Phosphate Hydrate (B1144303)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₁Na₂O₉P · xH₂O | sigmaaldrich.com |

| Molecular Weight | 304.10 g/mol (anhydrous basis) | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white solid/powder | sigmaaldrich.comsigmaaldrich.com |

| Synonyms | M6P, D-Mannose-6-phosphate sodium salt hydrate | caymanchem.com |

| CAS Number | 33068-18-7 | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

Table 2: Key Enzymes in the Mannose 6-Phosphate (M6P) Targeting Pathway

| Enzyme | Function | Location | Source(s) |

|---|---|---|---|

| GlcNAc-1-phosphotransferase (GNPT) | Recognizes lysosomal hydrolases and transfers GlcNAc-1-phosphate to mannose residues. | cis-Golgi | nih.govembopress.org |

| N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) | Removes the terminal GlcNAc to expose the M6P signal. | trans-Golgi | nih.gov |

| Hexokinase | Phosphorylates free mannose to generate mannose-6-phosphate (B13060355). | Cytoplasm | wikipedia.org |

| Phosphomannose Isomerase | Interconverts mannose-6-phosphate and fructose-6-phosphate. | Cytoplasm | wikipedia.orgwikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13Na2O10P |

|---|---|

Molecular Weight |

322.11 g/mol |

IUPAC Name |

disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1 |

InChI Key |

UUWJZXLTPORJKW-XTAHGNKUSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Mannose 6 Phosphate

De Novo Synthesis of D-Mannose 6-Phosphate from Precursors

The primary route for the de novo synthesis of M6P within the cell is through the direct phosphorylation of D-mannose.

D-mannose, upon entering the cell, is phosphorylated by the enzyme hexokinase to produce D-mannose 6-phosphate. nih.govchegg.com This reaction utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, which is converted to adenosine diphosphate (B83284) (ADP). wikipedia.org This process is analogous to the phosphorylation of glucose to glucose 6-phosphate, the first step in glycolysis. nih.gov In fact, hexokinase is a relatively promiscuous enzyme, capable of phosphorylating several hexose (B10828440) sugars, including both glucose and mannose. chegg.com Studies with mammalian hexokinase have shown a greater affinity for the α-anomer of D-mannose, although the maximal velocity of the reaction is lower compared to the β-anomer. nih.gov

Interconversion Pathways Involving D-Mannose 6-Phosphate

Once formed, D-mannose 6-phosphate stands at a metabolic crossroads, where it can be directed into different pathways through the action of specific isomerases and mutases.

D-mannose 6-phosphate can be reversibly converted into D-fructose 6-phosphate (F6P) by the enzyme mannose-6-phosphate (B13060355) isomerase (MPI), also known as phosphomannose isomerase (PMI). wikipedia.orgwikipedia.org This isomerization is a critical step that connects mannose metabolism directly with the glycolytic pathway, as F6P is a key intermediate in glycolysis. wikipedia.orgresearchgate.net The reaction is catalyzed by metal-dependent isomerases and allows cells to either catabolize mannose for energy by converting it to F6P or to synthesize mannose derivatives from glycolytic intermediates. uniprot.orgnih.gov MPI is highly selective for the β-anomer of M6P. wikipedia.org

Alternatively, D-mannose 6-phosphate can be converted to D-mannose 1-phosphate (M1P) in a reaction catalyzed by the enzyme phosphomannomutase (PMM). wikipedia.orgresearchgate.net This intramolecular transfer of the phosphate group from the 6th carbon to the 1st carbon is a crucial step in the synthesis of GDP-mannose, a vital precursor for the N-glycosylation of proteins. molbiolcell.orgresearchgate.net The enzyme, systematically known as alpha-D-mannose 1,6-phosphomutase, requires cofactors like D-glucose 1,6-bisphosphate for its activity. wikipedia.org Deficiencies in PMM activity, specifically the PMM2 isoform, lead to a group of metabolic disorders known as Congenital Disorders of Glycosylation (CDG), highlighting the importance of this pathway. nih.govnih.gov

D-Mannose 6-Phosphate as an Intermediate in Central Metabolic Networks

The position of M6P allows it to serve as a bridge between carbohydrate metabolism and the synthesis of complex glycoconjugates.

The link between M6P and central energy metabolism is primarily established through its isomerization to fructose (B13574) 6-phosphate (F6P). wikipedia.org When cellular energy is required, M6P derived from mannose catabolism is converted to F6P, which can then enter the glycolytic pathway to be metabolized for ATP production. youtube.com Conversely, when there is a surplus of glycolytic intermediates, F6P can be converted back to M6P by MPI, channeling it towards the synthesis of mannosylated structures. researchgate.net This reversibility allows M6P to also connect to gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. F6P is an intermediate in gluconeogenesis, and its conversion from M6P can contribute to this process, for instance, in the intestine which is a gluconeogenic organ. researchgate.net Therefore, the M6P/F6P equilibrium managed by MPI is a key regulatory point in cellular metabolism. nih.gov

Interactive Data Table: Enzymes in D-Mannose 6-Phosphate Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway Connection |

| Hexokinase | 2.7.1.1 | D-Mannose, ATP | D-Mannose 6-Phosphate, ADP | Glycolysis Entry |

| Mannose-6-Phosphate Isomerase (MPI/PMI) | 5.3.1.8 | D-Mannose 6-Phosphate | D-Fructose 6-Phosphate | Glycolysis, Gluconeogenesis, GDP-Mannose Synthesis wikipedia.orguniprot.org |

| Phosphomannomutase (PMM) | 5.4.2.8 | D-Mannose 6-Phosphate | D-Mannose 1-Phosphate | N-Glycosylation, GDP-Mannose Synthesis wikipedia.orgresearchgate.net |

Pentose (B10789219) Phosphate Pathway Integration

The integration of D-mannose 6-phosphate metabolism with the pentose phosphate pathway (PPP) is indirect but significant, primarily through shared intermediates and regulatory influences. The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is vital for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide synthesis. khanacademy.orgwikipedia.org

The connection occurs at the level of fructose-6-phosphate (B1210287) (F6P). D-mannose 6-phosphate is reversibly converted to F6P by the enzyme mannose phosphate isomerase (MPI). numberanalytics.comwikipedia.org F6P is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. khanacademy.org In this phase, F6P and glyceraldehyde-3-phosphate (another glycolytic intermediate) are used by transketolase and transaldolase to produce pentose sugars like ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis and erythrose-4-phosphate (E4P) for aromatic amino acid synthesis. wikipedia.org This shared intermediate allows carbon atoms from mannose to enter the PPP and contribute to its anabolic outputs.

Furthermore, research has shown that the accumulation of D-mannose 6-phosphate can exert regulatory control over the PPP. Specifically, intracellular accumulation of M6P has been found to suppress the activity of glucose-6-phosphate dehydrogenase (G6PD), the first and rate-limiting enzyme of the oxidative phase of the PPP. nih.gov By inhibiting G6PD, high levels of M6P can impair the production of NADPH, potentially affecting cellular redox balance and biosynthetic capabilities. nih.gov This inhibitory effect highlights a metabolic feedback mechanism where the mannose pathway can influence the flux through the pentose phosphate pathway. nih.gov

Role in Nucleotide Sugar Biosynthesis (e.g., GDP-mannose, Dolichol-phosphate-mannose)

D-mannose 6-phosphate is the essential starting point for the synthesis of activated mannose donors required for glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. nih.gov This role begins with the conversion of D-mannose 6-phosphate into D-mannose-1-phosphate (M1P) by the enzyme phosphomannomutase (PMM), also referred to as ManB in some organisms. nih.govnih.govnih.gov

GDP-Mannose Synthesis: D-mannose-1-phosphate is the direct precursor for guanosine (B1672433) diphosphate-mannose (GDP-mannose). numberanalytics.com The enzyme GDP-mannose pyrophosphorylase (GMPP), also known as ManC, catalyzes the reaction between M1P and guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate. nih.gov GDP-mannose is a high-energy nucleotide sugar that serves as the primary donor of mannose residues for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and the glycosylphosphatidylinositol (GPI) anchor that tethers some proteins to the cell membrane. numberanalytics.comnih.gov

Dolichol-Phosphate-Mannose Synthesis: In the endoplasmic reticulum (ER), GDP-mannose is itself a precursor for another critical mannosyl donor: dolichol-phosphate-mannose (Dol-P-Man). nih.gov Dolichol is a long-chain polyisoprenoid lipid embedded in the ER membrane. oup.com The enzyme dolichol-phosphate-mannose synthase (DPMS) catalyzes the transfer of the mannose residue from GDP-mannose to dolichol phosphate (Dol-P), forming Dol-P-Man. nih.govsmpdb.ca

This activated form of mannose is essential for specific steps in the assembly of the lipid-linked oligosaccharide (LLO) precursor (Glc₃Man₉GlcNAc₂-P-P-Dol) required for N-glycosylation. nih.gov While the initial mannose residues in the LLO core are added from GDP-mannose on the cytosolic face of the ER, the LLO is then flipped into the ER lumen. youtube.com The final four mannose residues (and all three glucose residues) are added within the lumen using Dol-P-Man and dolichol-phosphate-glucose as the sugar donors. nih.govnih.gov Therefore, the synthesis of Dol-P-Man from the M6P-derived GDP-mannose is indispensable for the completion of the LLO precursor and, consequently, for the proper N-glycosylation of a vast number of proteins transiting through the secretory pathway. nih.gov

Data Tables

Table 1: Key Enzymes in D-Mannose 6-Phosphate Metabolic Pathways

| Enzyme | Abbreviation | Function | Pathway Involvement |

|---|---|---|---|

| Hexokinase | HK | Phosphorylates mannose to form D-mannose 6-phosphate. nih.govnumberanalytics.com | Mannose Metabolism, Glycolysis |

| Mannose Phosphate Isomerase | MPI | Interconverts D-mannose 6-phosphate and fructose-6-phosphate. researchgate.netnih.gov | Mannose Metabolism, Glycolysis, Pentose Phosphate Pathway |

| Phosphomannomutase | PMM / ManB | Converts D-mannose 6-phosphate to D-mannose-1-phosphate. nih.govnih.gov | Nucleotide Sugar Biosynthesis |

| GDP-Mannose Pyrophosphorylase | GMPP / ManC | Synthesizes GDP-mannose from D-mannose-1-phosphate and GTP. nih.gov | Nucleotide Sugar Biosynthesis |

| Dolichol-Phosphate-Mannose Synthase | DPMS | Synthesizes Dolichol-phosphate-mannose from GDP-mannose and Dolichol phosphate. nih.govsmpdb.ca | N-Glycosylation, Nucleotide Sugar Biosynthesis |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| D-Mannose 6-phosphate |

| Disodium hydrate (B1144303) D-mannose 6-phosphate |

| Fructose-6-phosphate |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

| Ribose-5-phosphate |

| Erythrose-4-phosphate |

| Glyceraldehyde-3-phosphate |

| Glucose-6-phosphate |

| D-Mannose-1-phosphate |

| Guanosine diphosphate-mannose (GDP-mannose) |

| Guanosine triphosphate (GTP) |

| Dolichol-phosphate-mannose (Dol-P-Man) |

| Dolichol phosphate (Dol-P) |

Enzymology of D Mannose 6 Phosphate Metabolism

Mannose-6-Phosphate (B13060355) Isomerase (MPI/M6PI)

Mannose-6-phosphate isomerase, also known as phosphomannose isomerase (PMI), is a vital housekeeping enzyme that catalyzes the reversible isomerization of D-mannose 6-phosphate (M6P) to D-fructose 6-phosphate (F6P). nih.govnih.gov This reaction is a critical juncture in carbohydrate metabolism, linking mannose metabolism to glycolysis. wikipedia.org The enzyme is found across a wide range of organisms, from bacteria and fungi to mammals, highlighting its fundamental biological importance. nih.govresearchgate.net

Structural and Functional Characterization of MPI Isoforms

Phosphomannose isomerases are classified into different types, with Type I PMIs being zinc-dependent metalloenzymes. nih.gov Structurally, human MPI is composed of 423 amino acids. uniprot.org The active site of MPI contains a zinc ion (Zn²⁺) which is coordinated by several amino acid residues, including Gln111, His113, Glu138, and His285. wikipedia.org This metal ion is crucial for the enzyme's catalytic activity. nih.gov

While most organisms have highly specific phosphomannose isomerases, some, like the archaeon Pyrobaculum aerophilum, possess a dual-specificity isomerase that can convert both glucose-6-phosphate and mannose-6-phosphate to fructose-6-phosphate (B1210287). ebi.ac.uk Despite low sequence identity with conventional PMIs, the active site structure is conserved, suggesting a common mechanistic framework. ebi.ac.uk A key structural difference that allows PMI to accommodate mannose-6-phosphate, a stereoisomer of glucose-6-phosphate, is the presence of a threonine residue (Thr291) which creates additional space in the active site. wikipedia.org This space is necessary for the proper orientation of the substrate to form the required cis-enediol intermediate. wikipedia.org

| Feature | Description |

| Enzyme Name | Mannose-6-Phosphate Isomerase (MPI), Phosphomannose Isomerase (PMI) |

| EC Number | 5.3.1.8 wikipedia.orgnih.gov |

| Function | Reversible isomerization of D-mannose 6-phosphate and D-fructose 6-phosphate. nih.govnih.gov |

| Cofactor | Zinc (Zn²⁺) wikipedia.orgresearchgate.net |

| Structural Features | Monomeric protein. wikipedia.org Active site contains a coordinated zinc ion. wikipedia.org A threonine residue creates space for mannose-6-phosphate binding. wikipedia.org |

| Isoform Types | Type I PMIs are zinc-dependent. nih.gov Some organisms have dual-specificity isomerases. ebi.ac.uk |

Catalytic Mechanism and Cofactor Requirements (e.g., NAD+)

The catalytic mechanism of MPI involves the conversion of an aldose (mannose) to a ketose (fructose) through a multi-step process that includes ring opening, isomerization via a cis-enediol intermediate, and subsequent ring closure. nih.govwikipedia.org The reaction is initiated by the binding of the β-anomer of mannose-6-phosphate. nih.gov The zinc ion, a critical cofactor, is essential for substrate binding. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Ring Opening: The process is thought to be catalyzed by specific amino acid residues. One model suggests that His99 and Asp270 may facilitate the ring opening. wikipedia.org Another study points to the involvement of zinc-coordinated water and Gln111. nih.gov

Isomerization: This step proceeds through a cis-enediol intermediate. nih.govwikipedia.org A proton transfer is a key part of this process. Lys136 has been identified as a likely catalytic base responsible for the proton transfer between the C1 and C2 carbons of the substrate. nih.gov In human MPI, Tyr278 is suggested to mediate a hydrogen transfer between C1 and C2. wikipedia.org

Ring Closure: Following isomerization, the ring of fructose-6-phosphate is formed, completing the conversion. nih.gov

While zinc is the primary cofactor for Type I PMIs, some studies on MPI from Bacillus subtilis have shown that the enzyme exhibits its highest activity in the presence of Cobalt (Co²⁺). nih.gov The search results did not indicate a requirement for NAD+ as a cofactor for MPI.

Substrate Specificity and Enzyme Kinetics

Mannose-6-phosphate isomerase exhibits a high degree of specificity for its substrates. The enzyme primarily acts on D-mannose 6-phosphate and D-fructose 6-phosphate. nih.govnih.gov Notably, PMI shows a high degree of selectivity for the beta anomer of M6P, while the alpha anomer is inactive and may even act as an inhibitor. wikipedia.org

Kinetic studies have been performed to characterize the enzyme's activity. For the recombinant human MPI, the Michaelis constant (Km) for D-mannose 6-phosphate has been determined to be 0.23 mM. uniprot.org In a study on selenomethionine-labeled PMI from Candida albicans, the Km for mannose-6-phosphate was found to be fourfold higher than that of the native enzyme, suggesting that methionine residues are in close proximity to the substrate-binding pocket. nih.gov The enzyme can be inhibited by compounds such as erythrose 4-phosphate and mannitol (B672) 1-phosphate. wikipedia.org

| Kinetic Parameter | Value | Enzyme Source |

| Km for D-mannose 6-phosphate | 0.23 mM | Human (recombinant) uniprot.org |

| Inhibitors | Erythrose 4-phosphate, Mannitol 1-phosphate | General wikipedia.org |

Regulation of MPI Activity and its Biological Implications

The activity of mannose-6-phosphate isomerase is crucial for several metabolic pathways, and its regulation is therefore of significant biological importance. MPI provides a critical link between mannose and fructose (B13574) metabolism, allowing cells to utilize mannose for energy production through glycolysis. wikipedia.org Furthermore, the conversion of fructose-6-phosphate to mannose-6-phosphate is the first step in the biosynthesis of GDP-mannose, a precursor required for many glycosylation reactions in eukaryotes. uniprot.orguniprot.org

Deficiencies in MPI activity can lead to a type of congenital disorder of glycosylation known as CDG-Ib, which is characterized by protein-losing enteropathy. uniprot.org Due to its essential role in the viability of many pathogenic organisms, such as fungi, and the low sequence identity between prokaryotic and human PMIs, MPI is considered a potential target for the development of antimicrobial drugs. nih.govnih.gov

N-acetylglucosamine-1-phosphotransferase (GNPT) Complex

The N-acetylglucosamine-1-phosphotransferase (GNPT) complex, also known as GlcNAc-1-phosphotransferase, is a key enzyme in the targeting of lysosomal hydrolases. medlineplus.govmedlineplus.gov It catalyzes the transfer of a GlcNAc-1-phosphate group from UDP-GlcNAc to specific mannose residues on newly synthesized lysosomal enzymes in the cis-Golgi apparatus. medlineplus.govnih.gov This is the first of a two-step process to generate the mannose-6-phosphate (M6P) tag, which acts as a signal for the transport of these enzymes to the lysosome. medlineplus.govmedlineplus.govwikipedia.org

Subunit Composition and Assembly (GNPTAB, GNPTG, LYSET)

The GNPT complex is a heterohexameric enzyme with a total molecular weight of approximately 400 kDa. nih.gov It is composed of three different subunits organized as a dimer of trimers (α₂β₂γ₂). medlineplus.govmedlineplus.govnih.gov

Alpha (α) and Beta (β) Subunits: These subunits are encoded by the GNPTAB gene. medlineplus.govmedlineplus.gov The gene product is a precursor protein that undergoes proteolytic cleavage to generate the mature α and β subunits. nih.govcreative-biolabs.comnih.gov The catalytic domain of the enzyme is located within the α/β subunits. nih.gov

Gamma (γ) Subunit: This subunit is encoded by a separate gene, GNPTG. medlineplus.govsinobiological.commedlineplus.gov The γ subunit is a non-catalytic component that plays a role in substrate recognition by binding to the high-mannose glycans of the lysosomal enzymes and presenting them to the catalytic subunits. sinobiological.comuniprot.org

LYSET (Lysosomal Enzyme Trafficking Factor): Recently, a transmembrane protein named LYSET (also known as TMEM251) has been identified as a crucial component for the proper function and assembly of the GNPT complex. nih.govnih.gov LYSET is a Golgi-resident protein that interacts with the GNPTAB subunit. nih.gov This interaction is essential for the stability and retention of the mature GNPTAB in the Golgi apparatus, preventing its mislocalization and degradation. nih.govnih.gov LYSET is also thought to bridge GNPTAB to the membrane-bound transcription factor site-1 protease (MBTPS1), which facilitates the proteolytic activation of the GNPTAB precursor. ebi.ac.ukuniprot.org

The assembly of the GNPT complex is a critical process for its function. In the absence of LYSET, the GNPTAB subunit is unstable and the complex cannot be properly assembled, leading to a failure in the M6P tagging of lysosomal enzymes. nih.govucsd.edu

| Subunit | Gene | Function |

| Alpha (α) & Beta (β) | GNPTAB medlineplus.govmedlineplus.gov | Catalytic activity of the complex. nih.gov |

| Gamma (γ) | GNPTG medlineplus.govmedlineplus.gov | Substrate recognition and binding. sinobiological.comuniprot.org |

| LYSET | TMEM251 nih.gov | Stability and localization of the GNPTAB subunit; facilitates complex assembly. nih.govnih.gov |

Catalytic Activity: Transfer of GlcNAc-1-phosphate to Mannose Residues

The initial and committing step in the formation of the M6P targeting signal is catalyzed by UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (EC 2.7.8.17), commonly known as GlcNAc-1-phosphotransferase or GNPT. nih.govwikipedia.org This enzyme facilitates the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from the donor substrate, UDP-GlcNAc, to the C-6 hydroxyl group of specific mannose residues on high-mannose type N-linked oligosaccharides of newly synthesized lysosomal hydrolases. nih.govwikipedia.orgnih.gov This reaction results in the formation of a phosphodiester intermediate, GlcNAc-α-1-P-6-Man. nih.govpnas.org The reaction is not dependent on ATP but rather on the high-energy bond of UDP-GlcNAc. pnas.orgnih.gov

GNPT can phosphorylate up to five different mannose residues on the N-linked glycans, with a maximum of two phospho-GlcNAc tags per glycan chain. pnas.org The catalytic process is thought to occur in a single step, without the formation of a covalent enzyme intermediate. pnas.orgnih.gov

| Enzyme | Substrates | Product | Location |

| GlcNAc-1-phosphotransferase (GNPT) | UDP-GlcNAc, Mannose residues on lysosomal hydrolases | GlcNAc-P-Mannose phosphodiester on hydrolases, UMP | cis-Golgi |

This table summarizes the catalytic action of GlcNAc-1-phosphotransferase.

Substrate Recognition and Specificity for Lysosomal Hydrolases

A critical feature of GNPT is its remarkable ability to selectively recognize and modify the approximately 60 different lysosomal hydrolases from the vast excess of other glycoproteins transiting through the Golgi apparatus. nih.govnih.gov This specificity is not based on the glycan structures themselves, which are common to many glycoproteins, but on a protein-based recognition determinant unique to lysosomal enzymes. nih.govgenecards.org

The recognition of lysosomal hydrolases is mediated by specific domains within the α- and β-subunits of the GNPT complex. nih.gov Key domains involved in substrate binding include:

Notch Repeats (N1 and N2): These domains are crucial for the interaction with lysosomal protein substrates. nih.govnih.gov

DNA Methyltransferase-Associated Protein (DMAP) Interaction Domain: This domain is essential for recognizing the conformation-dependent protein determinant on acid hydrolases, thereby mediating substrate specificity. nih.govnih.govnih.govgenecards.org

Studies using GNPTAB knockout cells have demonstrated that deleting the Notch repeats and the DMAP domain results in a catalytically active enzyme that can no longer phosphorylate lysosomal hydrolases, confirming the essential role of these domains in substrate recognition. nih.gov The γ-subunit (encoded by GNPTG) also contributes to substrate selection by enhancing the phosphorylation rate of a subset of hydrolases. nih.govnih.gov

Structural Basis of GNPT Function

GlcNAc-1-phosphotransferase is a large, heterohexameric complex with a total mass of approximately 400-500 kDa, composed of two α-subunits, two β-subunits, and two γ-subunits (α2β2γ2). nih.govpnas.orgnih.gov The α- and β-subunits are encoded by a single gene, GNPTAB, and are synthesized as a single precursor protein that is subsequently cleaved by a site-1 protease in the Golgi to form the mature, active α- and β-subunits. nih.govnih.gov The γ-subunit is encoded by a separate gene, GNPTG. wikipedia.org

Cryo-electron microscopy (cryo-EM) and crystallographic studies of human and Drosophila melanogaster GNPT have provided significant insights into its structure and function. nih.govpnas.orgnih.gov

Catalytic Domain: Four conserved regions (CR1-4), which are located far apart in the primary sequence, fold together to form the catalytic "Stealth" domain. nih.govnih.gov This domain exhibits structural similarity to UDP-glucose glycoprotein (B1211001) glucosyltransferase (UGGT) and bacterial sugar phosphate (B84403) transferases. nih.govnih.gov It contains a deep active site cavity where the donor substrate, UDP-GlcNAc, binds. pnas.orgnih.gov

Dimerization: The enzyme forms a dimer, a feature that is evolutionarily conserved and crucial for its maturation and catalytic activity. nih.gov The interface for dimerization is primarily mediated by the β-subunits. nih.gov

Substrate Recognition Domains: The Notch and DMAP domains, responsible for recognizing lysosomal enzymes, are located in the α-subunit. nih.govnih.gov

| Subunit | Encoding Gene | Key Features/Domains | Function |

| α-subunit | GNPTAB | Notch repeats, DMAP domain, Spacer regions (S1, S2, S3) | Substrate recognition, γ-subunit binding, Site-1 protease cleavage site |

| β-subunit | GNPTAB | Conserved Regions (CRs), EF-hand motif, Spacer region (S4) | Forms part of the catalytic core, Dimerization |

| γ-subunit | GNPTG | Mannose-binding domain | Enhances phosphorylation of a subset of hydrolases |

This table outlines the subunits of the GlcNAc-1-phosphotransferase complex and their functions.

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE)

Role in M6P Tag Maturation

Following the action of GNPT, the newly synthesized lysosomal hydrolase bears a "covered" M6P signal in the form of a phosphodiester. The second and final step in the generation of the mature M6P tag is catalyzed by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (EC 3.1.4.45), colloquially known as the "uncovering enzyme" or UCE. nih.govnih.gov This enzyme is a type I transmembrane glycoprotein that resides primarily in the trans-Golgi network (TGN). nih.govresearchgate.netnih.gov

The function of UCE is to hydrolyze the phosphodiester bond, cleaving the terminal "covering" N-acetylglucosamine residue from the GlcNAc-P-Man structure. pnas.orgnih.gov This action exposes the mannose 6-phosphate monoester, which is the high-affinity ligand recognized by the M6P receptors (MPRs). nih.govnih.gov Once uncovered, the M6P-tagged hydrolases are bound by MPRs in the TGN and packaged into clathrin-coated vesicles for transport to the endolysosomal system. nih.govwikipedia.org UCE itself is synthesized as an inactive proenzyme and requires cleavage by the endoprotease furin within the TGN to become active, ensuring its activity is spatially restricted to the correct Golgi compartment. nih.gov

Enzymatic Specificity for GlcNAc-P-Mannose Diester Bonds

The uncovering enzyme exhibits high specificity for the α-linked N-acetylglucosamine-1-phosphate moiety on the N-glycans of lysosomal hydrolases. nih.govresearchgate.net It efficiently removes the GlcNAc residue to complete the formation of the M6P signal. nih.gov The localization of UCE to the TGN is critical, as this is the same compartment where M6P receptors bind their cargo. nih.govnih.gov This spatial and temporal coordination ensures that the M6P tag is revealed just before the hydrolases are sorted for lysosomal delivery. nih.gov Interestingly, UCE has also been shown to hydrolyze UDP-GlcNAc. nih.gov The fact that UCE is only activated upon reaching the TGN may prevent it from depleting the UDP-GlcNAc pool in earlier Golgi compartments, which is needed by various glycosyltransferases. nih.gov

Polyphosphate-Dependent Mannose Kinase

Separate from the Golgi-based M6P tagging pathway for lysosomal enzymes, mannose 6-phosphate can also be synthesized in the cytoplasm for entry into various metabolic pathways, such as glycolysis. An alternative, cost-effective enzymatic method for producing M6P utilizes a polyphosphate-dependent mannose kinase. mdpi.comresearchgate.net This enzyme, identified in organisms like Arthrobacter species, catalyzes the phosphorylation of D-mannose to D-mannose 6-phosphate. mdpi.com

A key feature of this kinase is its ability to use inorganic polyphosphate (poly(P)) as the phosphoryl group donor instead of the more expensive and less stable adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net Polyphosphate is a linear polymer of phosphate residues linked by high-energy phosphoanhydride bonds, similar to those in ATP. mdpi.com The reaction requires the presence of divalent metal ions, with Mg²⁺ being the most effective, likely by chelating with the polyphosphate to facilitate the transfer of the phosphate group. mdpi.com Research has demonstrated that under optimized conditions, including temperature and substrate concentrations, this enzymatic method can achieve a conversion efficiency of mannose to mannose 6-phosphate approaching 100%, presenting a viable method for industrial-scale synthesis. mdpi.comresearchgate.net

| Enzyme | Source Organism (Example) | Phosphate Donor | Key Cofactor | Product |

| Polyphosphate-dependent mannose kinase | Arthrobacter sp. | Inorganic Polyphosphate (poly(P)) | Mg²⁺ | D-Mannose 6-Phosphate |

This table details the characteristics of the Polyphosphate-Dependent Mannose Kinase reaction.

Enzymatic Characteristics and Substrate Utilization

The metabolism of D-mannose 6-phosphate (M6P) is governed by a series of specific enzymes that catalyze its formation, isomerization, and utilization in crucial cellular pathways. nih.gov Once inside the cell, mannose is phosphorylated by hexokinase (HK) to generate mannose-6-phosphate. nih.govyoutube.com This M6P molecule then stands at a metabolic crossroads, where it can be directed into one of three main pathways by competing enzymes. nih.gov

The primary enzymes involved are:

Phosphomannose Isomerase (MPI): This enzyme catabolizes M6P by converting it to fructose-6-phosphate (F6P), which can then enter glycolysis. nih.govyoutube.compathbank.org MPIs are metal-dependent isomerases that reversibly interconvert M6P and F6P. nih.gov Studies on MPI from Bacillus subtilis have shown its activity is specific for aldose substrates that have hydroxyl groups at the C-2 and C-3 positions oriented in the same direction. nih.gov

Phosphomannomutase (PMM2): This enzyme directs M6P towards N-glycosylation by converting it to mannose-1-phosphate. nih.govsmpdb.ca

GlcNAc-1-phosphotransferase (GNPT): In the context of lysosomal enzyme targeting, GNPT is a critical enzyme in the Golgi apparatus. nih.govnih.gov It initiates the formation of the M6P targeting signal by transferring UDP-N-acetylglucosamine (UDP-GlcNAc) to specific mannose residues on newly synthesized lysosomal hydrolases. nih.govmdpi.comyoutube.com GNPT is a complex hexameric enzyme composed of α, β, and γ subunits (α2β2γ2), where the α and β subunits form the catalytic domain and the γ subunit contributes to substrate recognition. pnas.org

N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme, UCE): Following the action of GNPT, the UCE completes the formation of the M6P tag. mdpi.com It cleaves the N-acetylglucosamine (GlcNAc) group, exposing the phosphate moiety on the mannose residue. nih.govnih.govmdpi.com This "uncovering" is the final step required to create the high-affinity M6P binding site for receptors that deliver the enzymes to the lysosome. mdpi.com

The characteristics of these key enzymes vary depending on their source and specific role in the metabolic pathway.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Optimal Conditions (Source Specific) |

|---|---|---|---|---|---|

| Hexokinase | HK | Phosphorylates mannose | Mannose, ATP | Mannose-6-Phosphate, ADP | General cellular conditions |

| Phosphomannose Isomerase | MPI | Isomerization between M6P and F6P | Mannose-6-Phosphate | Fructose-6-Phosphate | pH 7.5, 70°C (B. amyloliquefaciens) nih.gov |

| Phosphomannomutase | PMM2 | Converts M6P to M1P for glycosylation | Mannose-6-Phosphate | Mannose-1-Phosphate | General cellular conditions |

| GlcNAc-1-phosphotransferase | GNPT | Adds GlcNAc-P to mannose residues | UDP-GlcNAc, High-mannose N-glycans | GlcNAc-P-mannose-oligosaccharide, UMP | cis-Golgi environment mdpi.com |

| Uncovering Enzyme | UCE | Exposes the M6P tag | GlcNAc-P-mannose-oligosaccharide | Mannose-6-Phosphate-oligosaccharide, GlcNAc | trans-Golgi Network (TGN) environment mdpi.com |

Enzyme Engineering and Optimization for D-Mannose 6-Phosphate Production

The significant role of D-mannose 6-phosphate in cellular processes, particularly in the production of therapeutic lysosomal enzymes for Enzyme Replacement Therapy (ERT), has driven efforts in enzyme engineering and process optimization. nih.govm6ptherapeutics.com The goal is to develop efficient and cost-effective methods for synthesizing M6P or for attaching it to recombinant proteins. nih.govmdpi.com

One major strategy involves the enzymatic synthesis of M6P using novel kinase systems. A study demonstrated a cost-effective method using a polyphosphate-dependent mannose kinase from Arthrobacter species. mdpi.com This approach advantageously replaces the expensive phosphate donor ATP with inorganic polyphosphate. mdpi.com Through the optimization of reaction conditions such as temperature (optimal at 30°C), metal ion concentration (Mg2+), and substrate ratios using response surface methodology, a conversion efficiency of 99.17% was achieved. mdpi.com This system, which utilizes a crude enzyme from genetically engineered E. coli, shows significant promise for industrial-scale production. mdpi.com

Another area of intense research is the engineering of biological systems to produce proteins with the M6P tag. This is particularly relevant for producing recombinant lysosomal enzymes used in ERT, which require the M6P marker for efficient uptake by patient cells. nih.govresearchgate.net Researchers have successfully co-expressed the human M6P elaboration machinery—specifically GNPT and UCE—along with a target lysosomal enzyme (α-L-iduronidase, IDUA) in Arabidopsis seeds. nih.govresearchgate.net This in planta strategy aims to replicate the mammalian M6P-tagging process within the plant cells. nih.govresearchgate.net While these efforts demonstrated the feasibility of the approach, the efficiency of the M6P-tagging process in plants was found to be poor and requires further improvement. nih.govresearchgate.net

Furthermore, specific enzymes within the M6P metabolic pathway have been targeted for optimization. The gene encoding a mannose-6-phosphate isomerase (BaM6PI) from Bacillus amyloliquefaciens was cloned and overexpressed in E. coli. nih.gov The resulting enzyme exhibited the highest catalytic efficiency (kcat/Km of 13,900 s⁻¹ mM⁻¹) for M6P among all characterized M6PIs and showed high substrate conversion (97%) to fructose-6-phosphate, highlighting its potential for industrial applications. nih.gov

| Engineering Strategy | Enzyme(s) Involved | Host Organism | Key Optimization/Finding | Reference |

|---|---|---|---|---|

| Cost-effective M6P Synthesis | Polyphosphate-dependent mannose kinase | Arthrobacter sp. (gene expressed in E. coli) | Replaced ATP with polyphosphate; achieved 99.17% conversion by optimizing temperature, metal ions, and substrate levels. | mdpi.com |

| In Planta M6P-Tagging | GlcNAc-1-phosphotransferase (PT), Uncovering Enzyme (UCE) | Arabidopsis | Co-expressed human M6P machinery with a target lysosomal enzyme (IDUA) to produce M6P-tagged protein. Efficiency requires improvement. | nih.govmdpi.comresearchgate.net |

| High-Efficiency Isomerase Production | Mannose-6-phosphate isomerase (BaM6PI) | Bacillus amyloliquefaciens (gene expressed in E. coli) | Overexpressed enzyme showed very high catalytic efficiency for converting M6P to F6P, demonstrating industrial potential. | nih.gov |

| Enhanced M6P-Tagging Platform | S1S3 co-expression platform | Not specified | Technology designed to increase a cell's natural ability to phosphorylate lysosomal enzymes, boosting M6P content for ERTs. | m6ptherapeutics.com |

D Mannose 6 Phosphate Receptor Systems and Ligand Interactions

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR)

Also known as the IGF2 receptor (IGF2R), the CI-MPR is a large, multifunctional glycoprotein (B1211001) essential for normal development, participating in protein trafficking, lysosomal biogenesis, and the regulation of cell growth. nih.govnih.govwikipedia.org

The CI-MPR is a type I integral membrane protein with a molecular weight of approximately 300 kDa. wikipedia.orgnih.gov Its structure includes a large N-terminal extracytoplasmic region, a single transmembrane domain, and a short C-terminal cytoplasmic tail. wikipedia.org The extensive extracytoplasmic region is its most prominent feature, composed of 15 contiguous, homologous domains known as Mannose 6-Phosphate Receptor Homology (MRH) domains. wikipedia.orgnih.govoup.com These domains are numbered 1 through 15 from the N-terminus. nih.gov

| Feature | Description |

| Molecular Weight | ~300 kDa wikipedia.org |

| Protein Type | Type I integral membrane protein wikipedia.org |

| Extracytoplasmic Region | Comprises 15 contiguous Mannose 6-Phosphate Receptor Homology (MRH) domains. wikipedia.orgnih.gov |

| MRH Domain Size | ~150 amino acid residues each. wikipedia.orgnih.gov |

| Quaternary Structure | Primarily functions as a dimer in the membrane. wikipedia.org |

| Alternative Name | Insulin-like growth factor 2 receptor (IGF2R). wikipedia.orgnih.gov |

The CI-MPR possesses multiple binding sites for M6P-containing ligands, a feature that allows it to efficiently recognize and transport a wide array of lysosomal enzymes. wikigenes.orgnih.gov Four distinct carbohydrate-binding sites have been identified within its 15 extracytoplasmic domains. nih.govnih.govnih.gov These binding sites are located in domains 3, 5, 9, and 15. nih.govoup.comnih.gov

The binding sites exhibit different specificities and affinities:

Domains 3 and 9 bind to M6P (a phosphomonoester) with high affinity. wikipedia.orgnih.gov

Domain 5 shows a preference for binding to the phosphodiester form, Man-P-GlcNAc, which is a precursor to the final M6P tag. wikipedia.orgnih.govoup.com This allows the receptor to capture lysosomal enzymes that may have bypassed the final processing step. wikipedia.org

Domain 15 , the most recently identified site, is capable of binding both phosphomonoesters (M6P) and phosphodiesters. oup.comnih.gov

| Binding Domain | Preferred Ligand | Binding Affinity (Kd) | Key Characteristics |

| Domain 3 | Mannose 6-Phosphate (M6P) | High | Works in concert with adjacent domains to achieve high affinity. nih.govresearchgate.net |

| Domain 5 | Man-P-GlcNAc (phosphodiester) | Weak for M6P, higher for phosphodiester | Recognizes precursor tags, acting as a "safety" mechanism. wikipedia.orgnih.gov |

| Domain 9 | Mannose 6-Phosphate (M6P) | High | Binds with high affinity without requiring adjacent domains. nih.gov |

| Domain 15 | M6P and Man-P-GlcNAc | ~13 μM (M6P), ~17 μM (M6P-GlcNAc) | A fourth carbohydrate-recognition site capable of binding both forms. oup.comnih.gov |

The CI-MPR is a multifunctional receptor, and its identity as the insulin-like growth factor II (IGF-II) receptor is well-established. wikipedia.orgnih.gov This dual function is possible because the binding sites for M6P and IGF-II are located on different domains of the receptor, and the binding of one ligand does not inhibit the binding of the other. nih.gov

The primary binding site for IGF-II is located within domain 11 . wikipedia.orgnih.gov Studies have shown that the CI-MPR binds IGF-II with very high affinity, exhibiting a dissociation constant (Kd) of approximately 0.2 nM. nih.gov A fibronectin type II-like insert found in domain 13 interacts with domain 11 and is known to enhance the receptor's affinity for IGF-II. nih.govresearchgate.net When present on the cell surface, the CI-MPR binds to extracellular IGF-II, leading to the internalization and subsequent degradation of the growth factor in lysosomes, thereby regulating its levels in the body. wikipedia.org In contrast, the CD-MPR does not bind IGF-II. nih.gov

| Ligand | Binding Domain(s) | Binding Affinity (Kd) | Function of Interaction |

| IGF-II | Domain 11 (primary), enhanced by Domain 13 wikipedia.orgnih.gov | ~0.2 nM nih.gov | Internalization and degradation of IGF-II, regulating its extracellular levels. wikipedia.org |

| IGF-I | Low affinity binding site | ~0.4 µM nih.gov | Binds with much lower affinity compared to IGF-II. nih.gov |

| Insulin | Not detected | N/A | Binding could not be detected in studies. nih.gov |

The functioning of the CI-MPR is governed by allosteric regulation, where ligand binding at one site induces conformational changes that affect remote sites on the protein. nih.govnumberanalytics.com This dynamic behavior is crucial for achieving high-affinity binding and responding to different cellular environments, such as changes in pH. nih.govnih.gov

Electron microscopy and other structural analyses have shown that the N-terminal region of the CI-MPR undergoes significant conformational changes when it binds to a ligand or is exposed to different pH levels. nih.govnih.gov For example, the binding of a ligand to domain 3 can facilitate changes in the orientation of other domains, which can either expose or conceal other binding sites or alter the stability of a binding pocket. nih.gov This inter-domain cooperativity is a key aspect of its mechanism. nih.govnih.gov Structural studies of multi-domain constructs have shown that interactions between domains, such as domain 1 stabilizing the binding pocket of domain 3, can increase the affinity for M6P-bearing ligands by orders of magnitude compared to the individual domains alone. researchgate.net This allosteric mechanism allows the receptor to fine-tune its recognition of the approximately 60 different lysosomal enzymes it must transport. nih.govnih.gov

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)

The CD-MPR is the smaller of the two M6P receptors and works in concert with the CI-MPR to ensure the proper trafficking of lysosomal hydrolases. nih.gov

The CD-MPR is a type I transmembrane protein with a molecular weight of about 46 kDa. wikipedia.orgwikipedia.org Its extracytoplasmic region is much smaller than that of the CI-MPR, containing only a single P-type carbohydrate recognition domain per polypeptide chain. wikipedia.orgebi.ac.uk Each monomeric unit forms a flattened, nine-stranded β-barrel structure that creates a deep binding pocket for the M6P ligand. wikipedia.orgebi.ac.uk

In membranes, the CD-MPR exists predominantly as a stable homodimer , a state facilitated by hydrophobic interactions and its transmembrane domain. ebi.ac.uknih.gov However, monomeric and tetrameric forms are also believed to exist, with the balance between these different oligomeric states influenced by factors like pH, temperature, and the presence of M6P ligands. wikipedia.org While the receptor is termed "cation-dependent" because divalent cations can increase its binding affinity for ligands, these cations are not strictly required for ligand binding by the human CD-MPR. wikipedia.orgnih.gov Upon ligand binding, the homodimer undergoes a significant "scissoring" conformational change, transitioning from a closed, ligand-free state to an open, ligand-bound state. researchgate.net

| Feature | Description |

| Molecular Weight | ~46 kDa wikipedia.orgwikipedia.org |

| Protein Type | Type I transmembrane protein wikipedia.org |

| Extracytoplasmic Region | Contains a single P-type carbohydrate recognition domain per monomer. wikipedia.orgebi.ac.uk |

| Monomer Structure | Flattened 9-stranded β-barrel. wikipedia.orgebi.ac.uk |

| Oligomeric State | Predominantly a homodimer; monomeric and tetrameric forms also exist. wikipedia.orgebi.ac.uknih.gov |

| Cation Requirement | Divalent cations enhance binding affinity but are not essential for human CD-MPR. wikipedia.orgnih.gov |

| Conformational Change | Undergoes a scissoring motion from a "closed" (unbound) to an "open" (ligand-bound) conformation. researchgate.net |

Role of Divalent Cations in Ligand Binding

The binding characteristics of the two mannose 6-phosphate receptors are distinguished by their dependence on divalent cations. nih.gov The cation-dependent mannose 6-phosphate receptor (CD-MPR) exhibits enhanced ligand binding in the presence of divalent cations, although they are not absolutely essential for its function. wikipedia.orgunisciel.fr The presence of cations such as Mn²⁺ can increase the binding affinity of the CD-MPR for M6P and lysosomal enzymes by approximately four-fold. nih.govnih.gov For instance, the dissociation constant (Kd) for pentamannose phosphate (B84403) binding to the CD-MPR improves from 2.5 x 10⁻⁵ M in the absence of Mn²⁺ (with EDTA) to 6 x 10⁻⁶ M in its presence. researchgate.netnih.gov This enhancement is attributed to a conserved aspartic acid residue (Asp-103) in the CD-MPR's binding pocket, which is not present in the CI-MPR. nih.govunisciel.fr This residue's negative charge is neutralized by the divalent cation, facilitating high-affinity binding to the phosphate group of the ligand. nih.gov The CD-MPR also utilizes residues Asp-103, Asn-104, and His-105 to form favorable hydrogen bonds with the phosphate moiety, a process aided by the presence of a Mn²⁺ ion. wikipedia.org

In stark contrast, the cation-independent mannose 6-phosphate receptor (CI-MPR) binds its ligands with high affinity without the requirement for divalent cations. nih.gov Its M6P-binding domains lack the analogous aspartic acid residue found in the CD-MPR, explaining its cation-independent nature. unisciel.fr

Comparative Analysis of CI-MPR and CD-MPR Ligand Specificity and Functional Differences

While both the CI-MPR and CD-MPR bind M6P, they exhibit significant differences in their structure, ligand specificity, and physiological functions. wikipedia.orgnih.gov The CI-MPR is a large, ~300 kDa monomeric protein with 15 repeating domains, containing three distinct M6P binding sites located in domains 3, 5, and 9. wikipedia.orgnih.govnih.gov The CD-MPR is a smaller, ~46 kDa protein that functions as a homodimer, with each subunit possessing a single M6P binding site. wikipedia.orgnih.gov

Ligand Specificity: A key difference lies in their ability to recognize different forms of the M6P signal. The CI-MPR can bind to both the final phosphomonoester (Man-6-P) and the phosphodiester intermediate (Man-P-GlcNAc), where the phosphate is covered by an N-acetylglucosamine residue. nih.gov Specifically, domain 5 of the CI-MPR shows a preference for the phosphodiester. oup.com This serves as a cellular failsafe, allowing the receptor to capture lysosomal enzymes that may have bypassed the final processing step. wikipedia.org Conversely, the CD-MPR demonstrates no detectable affinity for the phosphodiester ligand. researchgate.netnih.gov

Recent studies using phosphorylated glycan microarrays have revealed further nuances: the CD-MPR shows a preference for glycans containing two phosphomonoesters, while the CI-MPR displays little difference in its affinity for glycans with one or two such modifications. nih.gov

Functional Differences: Functionally, both receptors bind ligands optimally in the slightly acidic environment of the trans-Golgi network (pH ~6.5) and release them in the more acidic late endosomes (pH < 5.5). nih.gov However, their activity at neutral pH differs significantly. The CI-MPR retains its ability to bind ligands at neutral pH, which allows it to function at the cell surface, internalizing extracellular M6P-containing ligands. nih.govnih.gov The CD-MPR, on the other hand, loses its ligand-binding capability at neutral pH and does not function at the cell surface. nih.govnih.gov This is reflected in their distinct tissue distribution; for example, in rat liver, the CI-MPR is intensely expressed in hepatocytes, whereas the CD-MPR is found at high levels in Kupffer cells and bile duct epithelial cells, suggesting distinct functional roles for each receptor in the organ. nih.gov

| Feature | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) |

|---|---|---|

| Size | ~300 kDa | ~46 kDa (as a homodimer) |

| Structure | Monomer with 15 domains | Dimer, one binding site per subunit |

| M6P Binding Sites | 3 (Domains 3, 5, 9) | 1 per subunit |

| Divalent Cation Requirement | No | Yes, for optimal binding (4-fold enhancement) |

| Phosphodiester (Man-P-GlcNAc) Binding | Yes (Domain 5) | No |

| Function at Cell Surface (Neutral pH) | Yes | No |

Molecular Determinants of Mannose 6-Phosphate Recognition

Contributions of Phosphate and Hydroxyl Groups to Receptor Binding

The recognition of D-mannose 6-phosphate is a highly specific process, with both the phosphate group and key hydroxyl groups on the mannose ring making critical contributions to the binding energy. Both the CI-MPR and CD-MPR share four essential amino acid residues (a glutamine, an arginine, a glutamic acid, and a tyrosine) that form hydrogen bonds with the hydroxyl groups of the mannose ring. wikipedia.org

Studies measuring the binding affinity of various M6P analogues have quantified the importance of specific functional groups. The 6-phosphate group and the 2-hydroxyl group of mannose are particularly crucial, with each estimated to contribute approximately 4–5 kcal/mol of Gibbs free energy to the binding reaction. researchgate.netnih.gov The necessity of the 2-hydroxyl group is demonstrated by the fact that its removal or a change in its stereochemistry (epimerization), as seen in glucose 6-phosphate, completely abolishes recognition by the receptor. nih.gov In contrast, neither receptor appears to interact significantly with the anomeric oxygen of M6P. researchgate.netnih.gov The interaction with the phosphate moiety itself differs slightly between the receptors; domain 3 of the CI-MPR uses a serine residue (Ser-386) and a water molecule, while the CD-MPR uses a cluster of residues (Asp-103, Asn-104, His-105) and a Mn²⁺ ion for this purpose. wikipedia.org

Glycan Structure Determinants for Receptor Affinity and Cellular Uptake

Beyond the core M6P moiety, the structure of the larger N-linked glycan plays a significant role in modulating binding affinity and subsequent cellular uptake. The primary determinant for receptor binding is the presence of an M6P residue at a terminal position of the glycan. nih.gov

Research has shown that linear glycans with a terminal M6P linked α1,2 to the penultimate mannose are the most potent inhibitors and, by extension, the highest-affinity ligands. nih.gov Glycans where the M6P is linked via α1,3 or α1,6 to the next mannose residue exhibit dramatically reduced affinity for the CI-MPR. rsc.org The presence of multiple M6P tags on a single ligand, creating multivalency, can also significantly enhance binding affinity. unisciel.fr For example, a divalent ligand with two phosphomonoesters binds to the CD-MPR with a Kd of 2 x 10⁻⁷ M, a roughly 30-fold higher affinity than monovalent ligands like M6P (Kd = 8 x 10⁻⁶ M). researchgate.netnih.gov This increased affinity for multivalent ligands is a key reason for the dimeric nature of the receptors. unisciel.fr

Design and Affinity Studies of D-Mannose 6-Phosphate Analogues

To overcome certain limitations of the natural M6P signal, such as its susceptibility to degradation by phosphatases in the bloodstream, researchers have designed and synthesized a variety of stable M6P analogues. nih.govfrontiersin.org These synthetic molecules often replace the phosphate group with more stable moieties like phosphonates, carboxylates, or malonates. nih.gov

One prominent class of analogues is known as AMFA (Analogues of M6P Functionalized at the Anomeric position). frontiersin.orgnih.gov These are non-phosphate, serum-resistant derivatives designed to bind efficiently to the CI-MPR. nih.govresearchgate.net Another example is a 6-phosphonomethyl mannose analogue, which demonstrated a superior binding affinity (IC₅₀ = 4.5 µM) to the CI-MPR compared to natural M6P (IC₅₀ = 13 µM) in one study. nih.gov Conversely, shortening the chain that carries the phosphonate (B1237965) group was found to be unfavorable, drastically reducing binding affinity. nih.gov These engineered analogues have shown promise in enhancing the cellular uptake and therapeutic efficacy of lysosomal enzymes in the context of enzyme replacement therapy for diseases like Pompe disease. nih.govresearchgate.net

| Ligand | Receptor | Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| Mannose 6-phosphate (M6P) | CD-MPR | 8 x 10-6 M (Kd) | researchgate.netnih.gov |

| Pentamannose phosphate (monovalent) | CD-MPR | 6 x 10-6 M (Kd) | researchgate.netnih.gov |

| High mannose oligosaccharide (divalent) | CD-MPR | 2 x 10-7 M (Kd) | researchgate.netnih.gov |

| Mannose 6-phosphate (M6P) | CI-MPR | 13 µM (IC50) | nih.gov |

| 6-Phosphonomethyl mannose (analogue) | CI-MPR | 4.5 µM (IC50) | nih.gov |

| Short-chain phosphonate analogue | CI-MPR | 137 µM (IC50) | nih.gov |

Cellular and Molecular Mechanisms of D Mannose 6 Phosphate Mediated Trafficking

Lysosomal Enzyme Targeting Pathway

The journey of a lysosomal enzyme from its synthesis to its final destination within the lysosome is a multi-step process that relies on the specific recognition of a unique carbohydrate marker, mannose 6-phosphate.

The synthesis of lysosomal hydrolases begins on ribosomes bound to the rough endoplasmic reticulum (ER). nih.govnih.gov As the nascent polypeptide chain enters the ER lumen, it undergoes co-translational N-linked glycosylation. nih.govnih.govresearchgate.net This process involves the transfer of a pre-formed oligosaccharide precursor, typically consisting of 14 sugar residues (including N-acetylglucosamine, mannose, and glucose), to specific asparagine residues within the polypeptide chain. uca.edu

Following their synthesis and initial glycosylation in the ER, these glycoproteins are transported to the Golgi complex for further processing and modification. researchgate.netuca.edu The Golgi apparatus, a series of flattened membrane-enclosed sacs called cisternae, is functionally and spatially divided into the cis-Golgi network (CGN), medial-Golgi, and trans-Golgi network (TGN). nih.gov As the lysosomal hydrolases transit through these compartments, their N-linked oligosaccharides are subject to a series of trimming and modification reactions catalyzed by various glycosyltransferases and glycosidases. researchgate.netresearchgate.net

A crucial event in the targeting of lysosomal enzymes occurs in the cis-Golgi apparatus: the addition of the mannose 6-phosphate recognition marker. nih.govwikipedia.org This process is a two-step enzymatic reaction. First, the enzyme UDP-N-acetylglucosamine-1-phosphotransferase (also known as GlcNAc-1-phosphotransferase) recognizes and binds to a specific protein signal patch on the surface of the lysosomal hydrolase. nih.govresearchgate.netembopress.org This enzyme then catalyzes the transfer of an N-acetylglucosamine-1-phosphate group from UDP-N-acetylglucosamine to the C6 hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the hydrolase. wikipedia.orgpnas.orgbiologists.com

In the second step, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also called the "uncovering enzyme"), removes the terminal N-acetylglucosamine residue, exposing the mannose 6-phosphate group. pnas.orgyoutube.com This uncovered M6P moiety serves as the specific recognition signal for the subsequent sorting and transport of the lysosomal enzyme. youtube.com

Table 1: Key Enzymes in M6P Tagging

| Enzyme | Location | Function |

| UDP-N-acetylglucosamine-1-phosphotransferase | cis-Golgi | Transfers N-acetylglucosamine-1-phosphate to mannose residues of lysosomal hydrolases. |

| α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase | trans-Golgi | Removes the N-acetylglucosamine, exposing the M6P recognition marker. |

Once tagged with M6P, the lysosomal hydrolases move to the trans-Golgi network (TGN), the major sorting station of the secretory pathway. nih.govwikipedia.org Within the TGN, the M6P recognition marker is recognized and bound by specific transmembrane proteins known as mannose 6-phosphate receptors (MPRs). nih.govwikipedia.org

There are two main types of MPRs: the cation-independent mannose 6-phosphate receptor (CI-MPR), which has a molecular weight of approximately 300 kDa, and the cation-dependent mannose 6-phosphate receptor (CD-MPR), a smaller dimeric receptor of about 46 kDa. wikipedia.org Both receptors bind M6P with high affinity at the slightly acidic pH of the TGN (pH 6.5–6.7). wikipedia.orgwikipedia.org The binding of the M6P-tagged lysosomal hydrolase to the luminal domain of the MPR initiates the process of packaging these enzymes into transport vesicles destined for the endosomal-lysosomal system. nih.gov

The cytosolic tails of the MPRs contain specific sorting signals that interact with components of the vesicle budding machinery. nih.gov These signals, which include acidic-cluster-dileucine motifs, bind to adaptor proteins, such as the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs) and adaptor protein 1 (AP-1). biologists.comnih.gov This interaction promotes the recruitment of clathrin to the TGN membrane, leading to the formation of clathrin-coated pits that bud off to form transport vesicles. nih.govbiologists.com

These vesicles, carrying the MPR-lysosomal hydrolase complexes, are then transported from the TGN and fuse with late endosomes. researchgate.netbio-techne.com The specific targeting and fusion of these vesicles with the correct endosomal compartment are mediated by a complex interplay of Rab GTPases and SNARE proteins.

Table 2: Components of Vesicular Transport from the TGN

| Component | Function |

| Mannose 6-Phosphate Receptors (MPRs) | Bind M6P-tagged hydrolases in the TGN. |

| Adaptor Proteins (GGAs, AP-1) | Link MPRs to the clathrin coat. |

| Clathrin | Forms the protein coat of the transport vesicle. |

| Rab GTPases | Regulate vesicle targeting and fusion. |

| SNARE Proteins | Mediate the fusion of the vesicle with the target membrane. |

The interior of the late endosomes is maintained at an acidic pH (around 5.0-6.0). wikipedia.org This acidic environment causes a conformational change in the MPRs, leading to the dissociation of the M6P-tagged lysosomal hydrolases from their receptors. wikipedia.orgbio-techne.com Once released, the hydrolases are eventually delivered to the lysosomes, where the phosphate (B84403) group is removed, and they become active degradative enzymes.

The now-unbound MPRs are segregated into different regions of the late endosome and are recycled back to the TGN for another round of lysosomal enzyme transport. wikipedia.orgwikipedia.orgbio-techne.com This recycling process is crucial for maintaining the efficiency of the M6P pathway. A portion of the MPRs, particularly the CI-MPR, can also be transported to the cell surface. wikipedia.org

Extracellular Roles and Secretion of M6P-Tagged Proteins

While the primary function of the M6P pathway is the intracellular targeting of lysosomal enzymes, a fraction of M6P-tagged proteins can be secreted from the cell. nih.gov This can occur if the sorting machinery in the TGN becomes saturated or if there are defects in the M6P pathway.

Once in the extracellular space, these M6P-tagged lysosomal enzymes can be recognized and endocytosed by neighboring cells through the CI-MPRs present on their plasma membranes. m6ptherapeutics.comnih.govyoutube.com This process of secretion and recapture provides a mechanism for the intercellular transfer of lysosomal enzymes and is the basis for enzyme replacement therapy (ERT) for certain lysosomal storage diseases. m6ptherapeutics.comnih.gov In ERT, recombinant lysosomal enzymes containing the M6P marker are administered to patients, and these enzymes are then taken up by the cells via the cell surface CI-MPRs and delivered to the lysosomes. nih.gov

Mechanisms of Secretion of Lysosomal Enzymes

The secretion of lysosomal enzymes is intrinsically linked to the efficiency of their initial targeting to lysosomes from the Golgi apparatus. The primary pathway for delivering newly synthesized lysosomal hydrolases involves the addition of a mannose 6-phosphate (M6P) tag in the cis-Golgi. wikipedia.org This modification allows the enzymes to be recognized and bound by mannose 6-phosphate receptors (MPRs) in the trans-Golgi network (TGN). nih.govembopress.orgfrontiersin.org The enzyme-receptor complexes are then sorted into clathrin-coated vesicles and transported to the late endosomes. nih.govtandfonline.com The acidic environment of the late endosomes facilitates the dissociation of the enzymes from the receptors, allowing the enzymes to be delivered to the lysosomes while the receptors are recycled back to the TGN. wikipedia.orgrupress.orgnih.gov

However, when this targeting mechanism is compromised, lysosomal enzymes are missorted and subsequently secreted from the cell. mhmedical.com This phenomenon is prominently observed in I-cell disease (Mucolipidosis II), a lysosomal storage disorder caused by a deficiency in the enzyme N-acetylglucosamine-1-phosphotransferase. picmonic.commedscape.com This enzyme is responsible for the first step in the synthesis of the M6P recognition marker. mhmedical.comnih.gov In the absence of a functional phosphotransferase, lysosomal enzymes are not tagged with M6P and are therefore not recognized by the MPRs in the TGN. picmonic.commhmedical.com As a result, these enzymes are treated as secretory proteins and are constitutively secreted into the extracellular space. mhmedical.commedscape.comnih.gov This leads to a significant increase in the levels of lysosomal enzymes in the plasma and other body fluids of affected individuals. mhmedical.compicmonic.com

Even in normal cells, a fraction of lysosomal enzymes may escape the initial sorting process in the TGN and enter the secretory pathway. nih.govwikipedia.org This "leaky" secretion is a normal physiological process, and the secreted enzymes can be recaptured by the cell through a scavenging mechanism.

| Factor | Role in Lysosomal Enzyme Trafficking | Consequence of Dysfunction |

| N-acetylglucosamine-1-phosphotransferase | Catalyzes the initial step in the formation of the M6P recognition marker on lysosomal enzymes in the Golgi apparatus. mhmedical.comnih.gov | Deficiency leads to the absence of the M6P tag, causing missorting and hypersecretion of lysosomal enzymes, as seen in I-cell disease. picmonic.commedscape.com |

| Mannose 6-Phosphate Receptors (MPRs) | Recognize and bind to M6P-tagged lysosomal enzymes in the trans-Golgi network, mediating their transport to late endosomes. nih.govembopress.org | In the absence of M6P tags to bind, MPRs cannot sort lysosomal enzymes, leading to their default secretion from the cell. mhmedical.com |

| Acidic pH of Late Endosomes | Facilitates the dissociation of lysosomal enzymes from MPRs, allowing for the delivery of enzymes to lysosomes and the recycling of receptors. wikipedia.orgrupress.org | Neutralization of endosomal pH can disrupt this dissociation, leading to the accumulation of receptor-ligand complexes and impairing receptor recycling. rupress.orgnih.gov |

Receptor-Mediated Scavenging of Extracellular Enzymes by Cell Surface Receptors

Cells possess a mechanism to recapture secreted lysosomal enzymes from the extracellular environment, a process known as receptor-mediated scavenging. This pathway is crucial for correcting the missorting of lysosomal enzymes and is the foundational principle behind enzyme replacement therapy (ERT) for several lysosomal storage diseases. wikipedia.orgtandfonline.com The key players in this process are the mannose 6-phosphate receptors (MPRs) that are present on the cell surface. m6ptherapeutics.comresearchgate.net

There are two main types of MPRs: the cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the M6P/Insulin-like growth factor II (IGF-II) receptor, and the cation-dependent mannose 6-phosphate receptor (CD-MPR). wikipedia.org While both receptors are involved in the intracellular sorting of lysosomal enzymes, the CI-MPR plays a more significant role in the endocytosis of extracellular M6P-containing ligands. nih.govnih.gov Approximately 10-20% of the CI-MPR is located on the plasma membrane, where it can bind to secreted lysosomal enzymes that bear the M6P marker and internalize them through clathrin-mediated endocytosis. nih.govtandfonline.comwikipedia.org

Once internalized, the enzyme-receptor complexes are transported to early and then late endosomes. As with the intracellular sorting pathway, the acidic environment of the late endosomes causes the dissociation of the enzyme from the receptor. wikipedia.org The enzyme is then delivered to the lysosome, while the CI-MPR is recycled back to the cell surface or the TGN. wikipedia.orgwikipedia.org The CD-MPR, while also cycling to the plasma membrane, is less efficient at scavenging extracellular lysosomal enzymes because its binding affinity for M6P is significantly reduced at the neutral pH of the extracellular environment. nih.gov

| Receptor | Size | Cation Dependence | Primary Function in Scavenging | pH Optimum for Binding |

| Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) | ~300 kDa | No | Major receptor for the endocytosis of extracellular M6P-containing lysosomal enzymes. nih.govnih.gov | pH 6.0 - 7.0 wikipedia.org |

| Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) | ~46 kDa (dimer) | Yes (for efficient recognition) wikipedia.org | Minor role in scavenging due to reduced binding affinity at neutral pH. nih.gov | pH 6.0 - 7.0 wikipedia.org |

Transcytosis Across Biological Barriers (e.g., Blood-Brain Barrier)

The delivery of lysosomal enzymes to the central nervous system (CNS) is hindered by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. pnas.orgresearchgate.netnih.gov However, research has shown that in certain developmental stages, a mechanism exists for the transport of lysosomal enzymes across the BBB via M6P receptor-mediated transcytosis. pnas.orgnih.govfrontiersin.org

Studies in neonatal mice have demonstrated that systemically administered lysosomal enzymes, such as β-glucuronidase (GUS) and sulfamidase, can cross the BBB and enter the brain parenchyma. pnas.orgnih.gov This transport is dependent on the presence of the M6P marker on the enzymes and is mediated by the CI-MPR expressed on the luminal surface of the brain capillary endothelial cells. pnas.orgnih.govnih.gov The process is saturable and can be inhibited by the co-administration of M6P, indicating a specific receptor-mediated mechanism. pnas.orgnih.gov

This M6P receptor-mediated transport across the BBB is, however, developmentally regulated and is significantly downregulated in adult animals. pnas.orgnih.govnih.gov The brain influx rate of phosphorylated GUS in 2-day-old mice was found to be 0.21 μl/g·min, which decreased with age and was not significant by 7 weeks of age. pnas.orgnih.gov Similarly, the transport of sulfamidase across the BBB was observed in neonatal mice but was negligible in adult mice. nih.gov This age-dependent loss of transport presents a major challenge for enzyme replacement therapy for lysosomal storage diseases with neurological involvement. researchgate.netnih.gov However, some studies suggest that this transport can be transiently induced in adult mice through pharmacological manipulation, for example, with the use of epinephrine. plos.orgnih.govpnas.org

| Enzyme | Animal Model | Age | Brain Influx Rate (Kin) | Key Findings |

| β-glucuronidase (P-GUS) | Mouse | 2-day-old | 0.21 μl/g·min pnas.orgnih.gov | Transport is mediated by the M6P receptor and is significantly higher than in adults. pnas.orgnih.gov |

| β-glucuronidase (P-GUS) | Mouse | 7-week-old | Not significant pnas.orgnih.gov | The M6P receptor-mediated transport is developmentally downregulated. pnas.orgnih.gov |

| Sulfamidase | Mouse | 2-day-old | Significantly higher than albumin | Transport across the BBB is observed and is M6P receptor-dependent. nih.gov |

| Sulfamidase | Mouse | 8-week-old | Negligible | Demonstrates the developmental downregulation of the transport mechanism. nih.gov |

Functional Roles of D Mannose 6 Phosphate in Cellular Physiology

Regulation of Glycoprotein (B1211001) Synthesis and Modification

D-mannose 6-phosphate is intrinsically linked to the synthesis and modification of glycoproteins, particularly those destined for the lysosome. This regulation is a cornerstone of cellular quality control and protein trafficking.

The journey of many glycoproteins begins in the endoplasmic reticulum (ER), where they undergo N-linked glycosylation. youtube.com This process involves the attachment of a pre-assembled oligosaccharide chain to asparagine residues of the nascent polypeptide. youtube.com D-mannose 6-phosphate is a key precursor for the synthesis of the dolichol-linked oligosaccharide (LLO), the donor of this glycan chain. nih.gov Specifically, M6P is converted to mannose-1-phosphate, which is then used to form GDP-mannose, a crucial building block for the LLO. nih.gov

The modification of glycoproteins with the M6P tag is a highly specific process that occurs in the cis-Golgi apparatus. wikipedia.org It is a two-step enzymatic reaction. First, the enzyme GlcNAc-1-phosphotransferase recognizes and transfers N-acetylglucosamine-1-phosphate to specific mannose residues on the N-linked oligosaccharides of lysosomal hydrolases. frontiersin.orgnih.gov Subsequently, a second enzyme, an N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (also known as the "uncovering enzyme"), removes the N-acetylglucosamine (GlcNAc) cap, exposing the M6P recognition marker. frontiersin.orgnih.gov